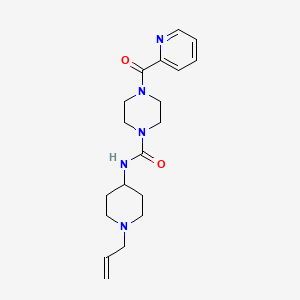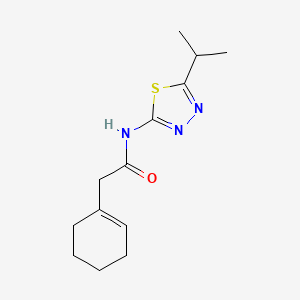![molecular formula C19H23N3O2S B6963462 N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B6963462.png)
N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazole ring, a pyrrolidinone moiety, and a benzamide group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with 2,4-dimethylthiazole, the thiazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Pyrrolidinone Moiety: The pyrrolidinone group is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidinone derivative reacts with the thiazole intermediate.
Benzamide Formation: The final step involves the formation of the benzamide group through an amide coupling reaction, using N-methyl-4-aminobenzamide as a reactant.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological outcomes. Detailed studies on its binding affinity and interaction kinetics are essential to understand its mechanism of action fully.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzamide shares structural similarities with other thiazole and benzamide derivatives, such as:
- 2,4-dimethylthiazole derivatives
- N-methyl-4-aminobenzamide derivatives
Uniqueness
- The unique combination of the thiazole ring, pyrrolidinone moiety, and benzamide group in this compound distinguishes it from other compounds. This structural uniqueness contributes to its specific chemical reactivity and potential applications in various fields.
Eigenschaften
IUPAC Name |
N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-12-18(25-14(3)20-12)13(2)21(4)19(24)15-7-9-16(10-8-15)22-11-5-6-17(22)23/h7-10,13H,5-6,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFDZWUGKBYRJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(C)N(C)C(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(5-methoxy-3-methyl-1-benzofuran-2-yl)-N-[(2-methylpyridin-3-yl)methyl]ethanamine](/img/structure/B6963380.png)
![3-(4-ethylpiperazin-1-yl)-N-[2-(furan-2-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B6963382.png)
![2-methyl-3-oxo-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]piperazine-1-carboxamide](/img/structure/B6963387.png)
![1-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide](/img/structure/B6963393.png)


![3-Oxo-3-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]propanamide](/img/structure/B6963428.png)
![N-[[1-(3,4-dihydro-1H-isochromene-1-carbonyl)piperidin-3-yl]methyl]-N-methylmethanesulfonamide](/img/structure/B6963441.png)
![3,4-dihydro-2H-chromen-3-yl-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B6963442.png)
![[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B6963455.png)
![(5-Tert-butyl-2-methylpyrazol-3-yl)-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B6963467.png)

![1-Methyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B6963477.png)
![1-[2-(Dimethylamino)ethyl]-4-(spiro[1,3-dihydroisoquinoline-4,1'-cyclobutane]-2-carbonyl)pyrrolidin-2-one](/img/structure/B6963492.png)
